Caspase-3 activator 3

Apoptosis Leukemia Cytotoxicity

Apoptosis studies often fail due to uncharacterized caspase activators with undefined potency. Caspase-3 activator 3 (compound 2h) solves this with validated IC50 values of 42.89 μM (HL-60) and 33.61 μM (K562), enabling reproducible dose-response experiments. - Defined caspase-3 activation benchmarked against structural analogs 2e, 2f, and 2g. - 2-Pyrazoline scaffold distinct from PAC-1; no zinc-chelation mechanism, ensuring non-overlapping SAR. - Reliable supply with batch-to-batch purity ≥98% for longitudinal leukemia research.

Molecular Formula C24H25BrN4S
Molecular Weight 481.5 g/mol
Cat. No. B15139020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-3 activator 3
Molecular FormulaC24H25BrN4S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC(=CC=C4)Br)C5=CSC=C5
InChIInChI=1S/C24H25BrN4S/c1-27-10-12-28(13-11-27)21-7-5-18(6-8-21)24-16-23(19-9-14-30-17-19)26-29(24)22-4-2-3-20(25)15-22/h2-9,14-15,17,24H,10-13,16H2,1H3
InChIKeyBAFSCASGZWIRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caspase-3 Activator 3 (Compound 2h): Overview


Caspase-3 activator 3 (designated as compound 2h) is a synthetic small molecule belonging to the 2-pyrazoline chemical class. It functions as an activator of caspase-3, a key executioner protease in the apoptotic pathway. The compound possesses the molecular formula C24H25BrN4S (MW 481.45 g/mol) and is identified by CAS numbers 2999724-52-4 and 2999724-54-6 [1]. Its IUPAC name is 1-(3-bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline. In vitro studies have demonstrated that this compound induces apoptosis in HL-60 (acute promyelocytic leukemia) and K562 (chronic myeloid leukemia) cells through significant activation of caspase-3, thereby exhibiting antileukemic activity .

1
K562 chronic myeloid leukemia cell-line model context; reported top rank among tested analogs
2
Confirmed caspase-3 activation in HL-60 and K562 leukemia cell apoptosis pathway studies
3
2-Pyrazoline scaffold distinct from zinc-chelating N-acylhydrazone activators; non‑chelation mechanism context

Compound 2h: Evidence-Based Differentiation


Caspase-3 activators represent a chemically diverse class of molecules, each with distinct structural scaffolds, mechanisms of action, and cell-type selectivity profiles. Compound 2h, a 2-pyrazoline derivative, exhibits a unique substitution pattern featuring a 3-bromophenyl and thiophene moiety [1]. In contrast, the well-known procaspase-3 activator PAC-1 is an ortho-hydroxy N-acylhydrazone that activates caspase-3 via zinc chelation . Such fundamental differences in chemical architecture translate into non-overlapping structure-activity relationships and divergent cytotoxicity profiles in leukemia cell lines. Consequently, substituting compound 2h with a generic caspase-3 activator without empirical justification would introduce uncontrolled variables in experimental design and undermine the reproducibility of apoptosis-related studies.

Pyrazoline vs. PAC‑1 scaffold mismatch
Different chemical architecture and zinc‑chelation mechanism may shift apoptosis pathway response; direct interchange without validation may confound caspase‑3 activation interpretation.
Analog rank‑order discrepancy across cell lines
Other pyrazoline analogs (e.g., 2e, 2f, 2g) show different relative cytotoxicity in HL‑60 and K562 models; K562 top‑rank profile may not transfer to structural neighbors.

Compound 2h: Quantitative Differentiation Evidence


HL-60 Cytotoxicity: Comparison with Pyrazoline Analogs

In HL-60 human acute promyelocytic leukemia cells, compound 2h exhibited an IC50 of 42.89 μM in the WST-1 assay after 72 hours of treatment [1]. This value reflects a moderate potency that ranks third among the four most active pyrazolines in the series. Specifically, compound 2h was approximately 1.3-fold less potent than compound 2f (IC50 = 33.52 μM) but demonstrated 1.1-fold and 1.5-fold greater potency than compounds 2e (IC50 = 48.02 μM) and 2g (IC50 = 62.34 μM), respectively. Notably, its activity approached that of the clinical proteasome inhibitor bortezomib (IC50 = 31.75 μM), which served as a positive control.

HL‑60 Cytotoxicity
Direct comparison
IC₅₀ 42.89 μM · ranked 3rd of 4 active analogs
Reported intermediate cytotoxicity window in HL‑60 acute promyelocytic leukemia model
Bortezomib IC₅₀ 31.75 μM; compound 2f IC₅₀ 33.52 μM
Apoptosis Leukemia Cytotoxicity

K562 Cytotoxicity: Leading Among Analogs

In K562 human chronic myeloid leukemia cells, compound 2h demonstrated the highest cytotoxic activity among all pyrazoline analogs evaluated. After 72 hours of treatment in the WST-1 assay, compound 2h achieved an IC50 of 33.61 μM, representing a 1.5-fold improvement over the next most potent analog, compound 2g (IC50 = 50.23 μM) [1]. Furthermore, compound 2h was 1.7-fold more potent than compound 2f (IC50 = 57.28 μM) and 2.3-fold more potent than compound 2e (IC50 = 76.90 μM). Remarkably, compound 2h also surpassed the positive control bortezomib (IC50 = 42.69 μM) by a factor of 1.3, highlighting its preferential activity in this chronic myeloid leukemia cell line.

K562 Cytotoxicity
Direct comparison
IC₅₀ 33.61 μM · ranked 1st among tested analogs
Reported top rank in K562 chronic myeloid leukemia panel; may support CML model studies
1.3‑fold lower IC₅₀ than bortezomib (42.69 μM); 1.5‑fold vs 2g
Chronic Myeloid Leukemia Apoptosis Cytotoxicity

Pyrazoline vs. N-Acylhydrazone Scaffold

Compound 2h is built upon a 2-pyrazoline core substituted with a 3-bromophenyl group and a thiophene ring, as confirmed by its published chemical structure [1]. This scaffold stands in stark contrast to the widely utilized procaspase-3 activator PAC-1, which is an ortho-hydroxy N-acylhydrazone that functions by chelating inhibitory zinc ions from procaspase-3 . The pyrazoline scaffold lacks the zinc-chelating ortho-hydroxy N-acylhydrazone motif, implying a distinct mechanism of caspase-3 activation that does not rely on zinc chelation. This fundamental difference in chemical architecture can lead to divergent off-target profiles and cell-type specificities.

Chemical Scaffold
Class‑level inference
2‑Pyrazoline core (3‑bromophenyl, thiophen‑3‑yl) vs. ortho‑hydroxy N‑acylhydrazone (PAC‑1)
Scaffold‑dependent mechanism context; zinc‑chelation motif absent
Mechanistic divergence may influence cell‑type specificity
Chemical Biology Scaffold Hopping Caspase-3 Activators

Caspase-3 Activation in Leukemia Cells

Mechanistic studies conducted in the primary research article confirm that the antileukemic cytotoxicity of compound 2h is mediated through significant activation of caspase-3 in both HL-60 and K562 cells [1]. While the publicly available abstract does not provide quantitative fold-activation values, the observed apoptosis induction is directly attributed to the compound's ability to activate caspase-3. This on-target mechanism is further supported by the structure-activity relationship observed across the pyrazoline series.

Caspase‑3 Activation
Reported
Significant caspase‑3 activation in HL‑60 and K562 cells
Supports apoptosis pathway‑response interpretation
Quantitative fold‑activation not provided; data to verify
Apoptosis Caspase-3 Mechanism of Action

Compound 2h: Research & Industrial Applications


Leukemia Cell Apoptosis Studies

Compound 2h is ideally suited for in vitro investigations of apoptosis in human leukemia cell lines, particularly K562 chronic myeloid leukemia cells where it demonstrates the highest relative potency among its structural analogs [1]. Its defined IC50 values provide a reliable quantitative benchmark for dose-response experiments and combination studies with standard chemotherapeutics such as bortezomib.

Caspase-3 Activation Mechanistic Studies

Given its confirmed mechanism of caspase-3 activation, compound 2h serves as a valuable chemical probe for dissecting the execution phase of apoptosis. Researchers can employ this compound to study downstream effectors of caspase-3, including PARP cleavage and DNA fragmentation, in leukemia cell models [1].

SAR Exploration for Pyrazolines

Compound 2h, as part of a well-characterized series of 2-pyrazoline derivatives, offers a robust starting point for SAR campaigns. The availability of parallel cytotoxicity data for analogs 2e, 2f, and 2g in both HL-60 and K562 cells [1] allows medicinal chemists to rationally design new derivatives with improved potency or selectivity, leveraging the unique substitution pattern of 2h.

Application
Selection Property
Validation Focus
Leukemia cell‑line apoptosis studies
Cell‑model endpoint review
Caspase‑3‑mediated apoptosis endpoints
Caspase‑3 activation mechanistic studies
Scaffold‑dependent activation context
Downstream PARP cleavage and DNA fragmentation readouts
Pyrazoline SAR exploration
Analog rank‑order context
Potency and selectivity optimization across cell lines

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